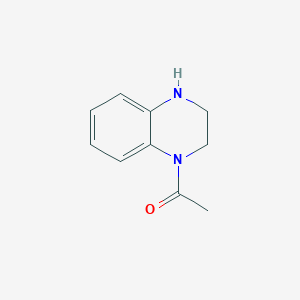

1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Description

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound featuring a partially saturated quinoxaline core (two fused benzene rings with two nitrogen atoms at positions 1 and 4) and an acetyl group attached to the nitrogen at position 1. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications range from serving as a precursor for bromodomain inhibitors to antimicrobial agents, depending on substituent modifications .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCUOMDKLGPXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287105 | |

| Record name | 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-92-5 | |

| Record name | NSC48957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with 2-Bromoethanone

This method leverages nucleophilic substitution to form the dihydroquinoxaline ring while introducing the acetyl group.

- Reactants : o-Phenylenediamine (1 mmol), 2-bromoethanone (1 mmol), piperidine (2 mmol) in ethanol (8 mL).

- Conditions : Reflux for 2 hours under inert atmosphere.

- Workup : Filter the catalyst (if used), dry over Na₂SO₄, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 2–4 hours |

Mechanistic Insight :

The reaction proceeds via alkylation of o-phenylenediamine’s amine groups by 2-bromoethanone, followed by intramolecular cyclization to form the dihydroquinoxaline ring.

Acetylation of 3,4-Dihydroquinoxaline

This two-step approach first synthesizes the dihydroquinoxaline core, followed by N-acetylation.

Step 1: Synthesis of 3,4-Dihydroquinoxaline

- Reactants : o-Phenylenediamine (1 mmol), glyoxal (1 mmol), MoVP catalyst (0.1 g) in toluene.

- Conditions : Stir at room temperature for 3 hours.

- Yield : 80–90%.

Step 2: N-Acetylation

- Reactants : 3,4-Dihydroquinoxaline (1 mmol), acetic anhydride (1.2 mmol), pyridine (2 mL).

- Conditions : Reflux for 1 hour.

- Yield : 75–82%.

Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time.

- Reactants : o-Phenylenediamine (2 mmol), 2-bromoethanone (1 mmol), piperidine (2 mmol) in ethanol (3 mL).

- Conditions : Microwave irradiation at 100°C (250 W) for 10 minutes.

- Yield : 87–92%.

- 5x faster than conventional heating.

- Higher purity due to reduced side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Condensation | 70–85 | 2–4 hours | Single-step, scalable |

| Acetylation | 75–82 | 4–5 hours | High selectivity |

| Microwave-Assisted | 87–92 | 10 minutes | Rapid, energy-efficient |

Critical Research Findings

- Catalyst Impact : MoVP catalysts improve yields in condensation reactions by facilitating faster cyclization.

- Solvent Choice : Ethanol and toluene are optimal for balancing solubility and reaction kinetics.

- Microwave Efficiency : Reduced reaction time by 90% compared to conventional methods, with minimal solvent use.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxalin-2(1H)-one derivatives .

Scientific Research Applications

Chemistry

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone serves as a critical building block for synthesizing more complex quinoxaline derivatives. Its ability to undergo various reactions—oxidation, reduction, and substitution—allows for the development of diverse chemical compounds .

Biology

Quinoxaline derivatives have been investigated for their biological activities:

- Enzyme Inhibition: Certain derivatives exhibit inhibitory effects on key enzymes such as COX-2 and LDHA, which are implicated in inflammatory processes and cancer progression .

- Antimicrobial Properties: Compounds derived from this compound have shown potential as antimicrobial agents .

Medicine

Research indicates that some derivatives possess anticancer and anti-inflammatory properties. For instance:

- Anticancer Activity: Studies have demonstrated that certain quinoxaline derivatives can inhibit the proliferation of cancer cells by targeting various molecular pathways, including tubulin polymerization and receptor tyrosine kinases (RTKs) .

Case Study: In Vitro Testing

A study evaluated new quinoxalinone derivatives for antibacterial activity and enzyme inhibition. The results indicated significant inhibition percentages against COX-2 compared to standard drugs like diclofenac .

Industrial Applications

In industry, quinoxaline compounds are utilized in:

- Dyes and Fluorescent Materials: Their unique chemical structure allows for applications in developing dyes and organic sensitizers for solar cells.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinoxaline derivatives act as soluble guanylate cyclase (sGC) activators, which play a role in the nitric oxide signaling pathway. This interaction can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects .

Comparison with Similar Compounds

(a) 1-(4-(3-Methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (D7T)

- Structure: Shares the dihydroquinoxaline core but substitutes the acetyl group with a 3-methylbenzyl moiety at position 3.

- Impact : The 3-methylbenzyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability compared to the parent compound .

- Synthesis: Achieved via alkylation of the dihydroquinoxaline nitrogen with 3-methylbenzyl chloride under basic conditions .

(b) S157: Bromodomain Inhibitor

- Structure: Incorporates a benzylamino group, methoxyquinazoline, and additional aromatic rings.

- Bioactivity : Binds selectively to the second bromodomain (BRD2) with an IC₅₀ of 120 nM, attributed to its extended π-π stacking and hydrogen-bonding interactions .

- Key Difference : The methoxy group increases polarity, reducing logP by 0.5 units compared to D7T .

Isosteric Compounds: Dihydroisoquinolinone Derivatives

(a) 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2)

- Structure: Replaces the quinoxaline core with a dihydroisoquinoline ring (nitrogen at position 2).

- Properties: Higher basicity (pKa ≈ 8.2) due to the isoquinoline nitrogen’s lone pair orientation, influencing protonation states under physiological conditions .

- Applications : Used in alkaloid synthesis and as a precursor for antidepressants .

Functional Analogs: Ethanone Derivatives with Heterocycles

(a) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone

- Structure: Combines oxadiazole and pyrazole rings with the ethanone group.

- Bioactivity : Exhibits antimicrobial activity against E. coli (MIC = 50 μg/mL) and S. aureus (MIC = 100 μg/mL), outperforming tetracycline in some cases .

- Synthesis : Involves cyclization of hydrazide intermediates with acetic anhydride .

Physicochemical Properties

| Property | Parent Compound | D7T | S157 | Dihydroisoquinolinone Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 204.2 | 280.4 | 440.4 | 175.2 |

| logP (Calculated) | 1.8 | 3.2 | 2.7 | 2.1 |

| Solubility (Water, mg/mL) | 1.2 | 0.3 | 0.8 | 0.9 |

| Hydrogen Bond Acceptors | 3 | 2 | 5 | 2 |

Biological Activity

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential medicinal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique structure includes a quinoxaline moiety that contributes to its biological activity. The compound serves as a building block for synthesizing more complex derivatives with enhanced properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, some derivatives have been shown to act as:

- Enzyme Inhibitors : Compounds derived from this structure have been identified as inhibitors of key enzymes involved in various biochemical pathways, including soluble guanylate cyclase (sGC), which plays a crucial role in the nitric oxide signaling pathway.

- Antimicrobial Agents : Quinoxaline derivatives exhibit antimicrobial properties against various pathogens.

- Anticancer Agents : Certain derivatives have demonstrated cytotoxic effects against human leukemia cell lines, indicating potential as anticancer agents .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines such as HL60 and K562, suggesting their potential use in cancer therapy .

- Antiviral Properties : The compound GW420867X, a derivative of 3,4-dihydroquinoxaline-2-one, was evaluated in clinical trials for its efficacy against HIV-1. It was well-tolerated and showed promising antiviral activity .

- Neuroprotective Effects : Research indicated that certain quinoxaline derivatives possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dihydroquinoxalin-1(2H)-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted quinoxaline precursors and acetylating agents. For example, a two-step procedure involves reacting 1-methyl-1,2,3,4-tetrahydroquinoxaline with a carboxylic acid derivative (e.g., pyrazolopyridine-4-carboxylic acid) using coupling reagents like HATU or EDCI under inert conditions. Reaction optimization includes:

- Temperature control : Maintaining 110°C for 24 hours improves cyclization efficiency .

- Catalyst loading : Low copper-catalyst loading (≤5 mol%) minimizes side reactions in chiral quinoxalinone synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Yield improvements (up to 26% in reported cases) are achieved by stoichiometric balancing of reactants and post-reaction purification via column chromatography .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with literature data. For instance, NMR peaks at δ 3.40 ppm (t, J = 4.7 Hz) correspond to methylene protons adjacent to the quinoxaline nitrogen, while δ 166.0 ppm in NMR confirms the ketone carbonyl group .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) with calculated exact mass (e.g., 404.2445 for CHNO) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity, ensuring a single peak with ≥95% area .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride or DMF) .

- Toxicity Data : The compound’s structural analogs exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes), necessitating strict adherence to LD protocols and emergency eyewash/shower access .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., Plasmodium falciparum ABCI3 transporter in antimalarial studies). Align the ketone moiety with hydrophobic pockets to improve ligand-receptor interactions .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the quinoxaline ring) with bioactivity data. For example, fluoro substituents at position 7 increase metabolic stability in vivo .

- ADMET Prediction : Tools like SwissADME evaluate logP (optimal range: 1.1–2.5) and topological polar surface area (TPSA ≈ 62.3 Ų) to optimize blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for structurally similar quinoxaline derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm) with computed DFT spectra (B3LYP/6-31G* level) to confirm ketone presence .

- Isotopic Labeling : Introduce -labeled acetyl groups to distinguish overlapping NMR signals in diastereomeric mixtures .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., C–H···O hydrogen bonds stabilize planar quinoxaline conformations) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, solvent volume) and identify critical quality attributes (CQAs) .

- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side products like dimerized quinoxalines .

Q. What mechanistic insights explain the antimalarial activity of this compound analogs?

Methodological Answer:

- Target Engagement : Resistance profiling links activity to the PfABCI3 transporter; analogs with tert-butyl groups show 10-fold lower IC against chloroquine-resistant strains .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal cytochrome P450-mediated oxidation of the dihydroquinoxaline ring, guiding methyl or cyclopropyl substitutions to block metabolic hotspots .

- Parasite Growth Inhibition : Time-kill assays demonstrate stage-specific action against trophozoites, validated via GFP-tagged Plasmodium cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.